6'-Methoxy-4'-methyl-3,4,5,6-tetrahydro-2,3'-bipyridine

Coordination Chemistry Synthetic Building Block Quality Control

Sourcing regioisomerically pure, functionalized bipyridine ligands for advanced coordination chemistry often presents a challenge. This compound directly addresses the need for a non-fungible building block with precisely positioned electron-donating groups. - Enables fine-tuning of metal catalyst activity in cross-coupling and polymerization due to its unique steric/electronic environment. - Critical for constructing defect-free MOFs; the specific methoxy/methyl orientation dictates pore environment and gas sorption properties. - Serves as a defined nAChR ligand analog for SAR studies, with traceable CAS 1352520-14-9 ensuring GLP/GMP scale-up readiness.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
Cat. No. B13020714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6'-Methoxy-4'-methyl-3,4,5,6-tetrahydro-2,3'-bipyridine
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1C2=NCCCC2)OC
InChIInChI=1S/C12H16N2O/c1-9-7-12(15-2)14-8-10(9)11-5-3-4-6-13-11/h7-8H,3-6H2,1-2H3
InChIKeyXHJAGAUSXYFBBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6'-Methoxy-4'-methyl-3,4,5,6-tetrahydro-2,3'-bipyridine Overview


6'-Methoxy-4'-methyl-3,4,5,6-tetrahydro-2,3'-bipyridine (CAS: 1352520-14-9) is a heterocyclic compound from the bipyridine class, characterized by a partially hydrogenated (3,4,5,6-tetrahydro) pyridine ring and distinct methoxy and methyl substituents at the 6' and 4' positions of the aromatic ring . This compound serves as a valuable building block and ligand in coordination chemistry, with emerging interest in its potential to impart unique properties to metal complexes, particularly in catalysis and materials science .

Substitution-tunable bipyridine ligand for coordination chemistry
Methoxy/methyl pattern modulates metal-binding steric and electronic environment
High regioisomeric purity supports reproducible catalytic and material studies

6'-Methoxy-4'-methyl-3,4,5,6-tetrahydro-2,3'-bipyridine: Key Advantages


Generic substitution of 6'-Methoxy-4'-methyl-3,4,5,6-tetrahydro-2,3'-bipyridine with simpler bipyridine isomers like 2,2'-bipyridine or anabaseine is not chemically or functionally equivalent. The specific placement of the electron-donating methoxy and methyl groups on the 2,3'-bipyridine core directly modulates the electron density and steric environment of the nitrogen binding sites [1]. This, in turn, dictates the compound's coordination geometry, metal-binding affinity, and the resulting physicochemical properties of its complexes, which are crucial for applications ranging from homogeneous catalysis to biological probe development [2]. Unsubstituted analogs lack this precise tunability, making 6'-Methoxy-4'-methyl-3,4,5,6-tetrahydro-2,3'-bipyridine a non-fungible tool for advanced research.

2,2′-bipyridine lacks the 6′-methoxy/4′-methyl substitution; binding geometry and electron density may shift significantly.
Anabaseine (unsubstituted core) alters lipophilicity and steric profile; coordination and biological probe behavior may not transfer directly.
Regioisomeric analogs (e.g., 2′-methyl or 5′-methyl) can confound SAR and catalytic results; verify specific isomer identity.

6'-Methoxy-4'-methyl-3,4,5,6-tetrahydro-2,3'-bipyridine Procurement Evidence


Regioisomeric Purity and Reproducibility

The target compound, 6'-Methoxy-4'-methyl-3,4,5,6-tetrahydro-2,3'-bipyridine (CAS: 1352520-14-9), is supplied at a verified purity of ≥98% by reputable vendors . This is a critical parameter for scientific procurement, as the presence of closely related regioisomers, such as the 6'-Methoxy-2'-methyl analog (CAS: 1352503-81-1) or the 6'-Methoxy-5'-methyl analog (CAS: 1352530-50-7), can introduce confounding variables in structure-activity relationship (SAR) studies . The defined substitution pattern and high purity ensure that observed experimental outcomes are directly attributable to the intended molecular structure.

Purity & Identity
Specification review
≥98% (HPLC/GC)
Ensures structural homogeneity; limits isomeric interference.
CoA-based; confirm regioisomer absence.
Coordination Chemistry Synthetic Building Block Quality Control

Electrochemical Stability vs Non-Methylated Bipyridines

Studies on bipyridine derivatives have demonstrated that methylation of the pyridine nitrogen significantly increases the electrochemical stability of the reduced form of the molecule [1]. While direct data for 6'-Methoxy-4'-methyl-3,4,5,6-tetrahydro-2,3'-bipyridine is not available, this class-level inference suggests that the presence of the methyl group on the aromatic ring contributes to enhanced stability under reducing conditions compared to its non-methylated counterpart, 2,3'-bipyridine.

Electrochemical stability
Class-level inference
Improved stability inferred from methylated bipyridine class
Supports redox-ligand screening; stability advantage not directly quantified for this compound.
Cyclic voltammetry data on analog; validate for target application.
Electrochemistry Redox Flow Battery Ligand Design

Tuned Lipophilicity and Solubility

The addition of methoxy and methyl substituents to a bipyridine core is a well-established strategy to modulate a compound's lipophilicity (clogP) and aqueous solubility [1]. A structurally related compound class shows a measured kinetic solubility of 4.5 μM at pH 7.4 with a clogP of 3.28 [1]. While not a direct measurement for 6'-Methoxy-4'-methyl-3,4,5,6-tetrahydro-2,3'-bipyridine, this data suggests that the substitution pattern will result in physicochemical properties that differ significantly from the unsubstituted anabaseine (C10H12N2) scaffold, which lacks these lipophilic elements.

Physicochemical profile
Cross-study comparable
clogP ~3.3, kinetic solubility ~4.5 μM (pH 7.4) inferred from analog
Guides solvent and formulation selection; lipophilicity likely higher vs unsubstituted anabaseine.
Analog data; measure for exact values.
Physicochemical Properties Medicinal Chemistry Drug-Likeness

6'-Methoxy-4'-methyl-3,4,5,6-tetrahydro-2,3'-bipyridine Application Scenarios


Ligand Synthesis for MOFs and Supramolecular Assemblies

The high regioisomeric purity of this compound is critical for the construction of well-defined, crystalline MOFs and supramolecular architectures. The specific orientation of the methoxy and methyl groups dictates the coordination geometry and pore environment of the resulting framework, directly impacting gas sorption, separation, and catalytic properties . Using an impure or isomeric mixture would lead to structural defects and irreproducible performance.

SAR Studies for Neurological Targets

Given its structural kinship to anabaseine, a known nAChR ligand, this compound is ideally suited for SAR studies exploring the impact of 6'-methoxy and 4'-methyl substitutions on receptor binding and functional activity. The compound's defined physicochemical profile, inferred from analog data, provides a critical baseline for understanding how subtle electronic and steric changes influence biological interactions at targets like the α7 nicotinic acetylcholine receptor .

Homogeneous Catalysis: Activity and Selectivity

The unique electronic and steric environment created by the 6'-methoxy and 4'-methyl substituents on the 2,3'-bipyridine framework can be exploited to fine-tune the activity and selectivity of transition metal catalysts (e.g., Ni, Pd, Ru) . This is particularly relevant for cross-coupling reactions or polymerization processes where ligand control over the metal center is paramount. The potential for enhanced electrochemical stability (class-level inference) also makes it a candidate for catalyst systems in electrosynthesis [1].

Agrochemical & Pharmaceutical Building Block

As a functionalized bipyridine building block, this compound serves as a versatile intermediate in the synthesis of more complex molecules with potential agrochemical or pharmaceutical activity . Its defined purity and CAS number (1352520-14-9) ensure its suitability for patentable synthetic routes and GLP/GMP scale-up processes, where material traceability and consistent quality are non-negotiable.

Application
Selection Property
Validation Focus
MOF & supramolecular assembly
Regioisomeric purity defines framework geometry
Structural defect control; pore environment reproducibility
Neurological target SAR studies
Substitution pattern modulates nAChR interaction
Binding and functional activity at α7 or related receptors
Homogeneous catalysis (Ni, Pd, Ru)
Electronic/steric tuning of metal center
Catalytic activity, selectivity, and electrochemical robustness
Agrochemical & pharmaceutical building block
Defined purity and CAS identity for scalable routes
Traceability, lot consistency, and regioisomeric fidelity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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